molecular formula C16H20N4O2 B10836718 3-(6-Aminopyridin-3-yl)-2-(1-cyclopentyl-1H-imidazol-4-yl)propionic acid

3-(6-Aminopyridin-3-yl)-2-(1-cyclopentyl-1H-imidazol-4-yl)propionic acid

Cat. No. B10836718
M. Wt: 300.36 g/mol
InChI Key: IQZKZQSOVLMDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8710232, 7” involves the preparation of imidazole acetic acid derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of “US8710232, 7” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

“US8710232, 7” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the imidazole ring, each with distinct functional groups that can be further utilized in different applications .

Scientific Research Applications

“US8710232, 7” has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying imidazole derivatives and their reactivity.

    Biology: Investigated for its role in inhibiting TAFIa, which is involved in blood clotting processes.

    Medicine: Explored as a potential antithrombotic agent to prevent and treat blood clots.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of “US8710232, 7” involves the inhibition of TAFIa. The compound binds to the active site of TAFIa, preventing it from catalyzing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the risk of thrombosis and promotes fibrinolysis, the process of breaking down blood clots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US8710232, 7” is unique due to its specific structural modifications that enhance its binding affinity and selectivity for TAFIa. This makes it a promising candidate for further development as an antithrombotic agent .

properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)-2-(1-cyclopentylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C16H20N4O2/c17-15-6-5-11(8-18-15)7-13(16(21)22)14-9-20(10-19-14)12-3-1-2-4-12/h5-6,8-10,12-13H,1-4,7H2,(H2,17,18)(H,21,22)

InChI Key

IQZKZQSOVLMDRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(N=C2)C(CC3=CN=C(C=C3)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.